1-(17-Hydroxy-10,13-dimethyl-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl)ethanone
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Overview
Description
1-(17-Hydroxy-10,13-dimethyl-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl)ethanone is a useful research compound. Its molecular formula is C23H34O4 and its molecular weight is 374.521. The purity is usually 95%.
BenchChem offers high-quality 1-(17-Hydroxy-10,13-dimethyl-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(17-Hydroxy-10,13-dimethyl-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Derivatives
This compound is a part of a family of molecules with a typical steroid shape, particularly characterized by their A-D rings and varying E-ring structures. Two androsterone derivatives, including one with a similar structure, have been studied for their roles as inhibitors of androgen biosynthesis, showing the impact of E-ring substituents on biological results (Djigoué et al., 2012).
Antimicrobial Properties
Phenanthrenes, which share a structural relation to the compound , have been isolated from plants like Juncus effusus and demonstrated remarkable antifungal and antibacterial activities. This suggests potential antimicrobial applications for similar compounds (Zhao et al., 2018).
Synthesis and Molecular Interactions
Studies have also focused on the synthesis of related cyclopenta phenanthridine systems, highlighting methods for creating complex molecular structures that could be relevant in various chemical and pharmaceutical applications (Bryce & Gardiner, 1988). Moreover, research on dimethylphenanthrene derivatives, closely related to the compound , reveals insights into chemical reactions and interactions that could inform the synthesis of new drugs or materials (Bu et al., 2001).
Carcinogenic Properties and Structural Analysis
Certain cyclopenta[a]phenanthrenes, related in structure to the compound , have been studied for their carcinogenic potential, offering insights into molecular structures and their interactions with biological systems (Coombs, 1966). This kind of research is crucial in understanding the safety profile of similar compounds in medical or industrial use.
Molecular Synthesis Techniques
Research on the synthesis of compounds like 1,4-, 2,4-, and 3,4-dimethylphenanthrenes provides valuable information on molecular synthesis techniques. These methods could potentially be applied to the synthesis of the compound , leading to advancements in pharmaceuticals and materials science (Jung & Koreeda, 1989).
Mechanism of Action
Target of Action
The primary target of this compound is the androgen receptor . Androgens are a type of sex hormone that play a key role in the development and maintenance of masculine characteristics in vertebrates .
Mode of Action
This compound acts as an agonist for the androgen receptor . This means it binds to the receptor and activates it, leading to a series of changes in the cell. Compared to progesterone, its agonistic effect is relatively weak .
properties
IUPAC Name |
1-(17'-hydroxy-10',13'-dimethylspiro[1,3-dioxolane-2,3'-2,4,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]-17'-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O4/c1-15(24)23(25)9-7-19-17-5-4-16-14-22(26-12-13-27-22)11-10-20(16,2)18(17)6-8-21(19,23)3/h4,17-19,25H,5-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZTZZVWEJMKLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC5(C4)OCCO5)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(17-Hydroxy-10,13-dimethyl-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl)ethanone |
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